4-Amino-2-(chloromethyl)but-2-enoic acid
Description
4-Amino-2-(chloromethyl)but-2-enoic acid is a substituted butenoic acid derivative characterized by a conjugated enoic acid backbone, an amino group at the C4 position, and a chloromethyl substituent at C2. This compound combines reactive functional groups (amino, carboxylic acid, and chloromethyl), making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
CAS No. |
100702-84-9 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
4-amino-2-(chloromethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c6-3-4(1-2-7)5(8)9/h1H,2-3,7H2,(H,8,9) |
InChI Key |
VAUYYPSVXBBKLK-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(CCl)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid
- Structure: Features a 2-chlorobenzyl group attached to the amino moiety and an oxo group at C4 instead of a free amino group.
- Reactivity: The oxo group reduces nucleophilicity compared to the free amino group in the target compound. The aromatic chlorobenzyl substituent enhances hydrophobicity and may stabilize π-π interactions in crystal packing .
- Applications : Primarily used in biochemical reagent synthesis due to its rigid aromatic backbone.
(b) (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid
- Structure: Contains an isopropylamino group and an oxo group at C3. The Z-configuration influences steric interactions.
- Physical Properties : Molecular weight 157.17 g/mol, with a topological polar surface area of 75.8 Ų, indicating moderate solubility in polar solvents .
- Applications : Used in custom synthesis for drug discovery, leveraging its stereochemistry for selective binding.
(c) Ethyl 4-amino-2-chlorobut-2-enoate
- Structure : Replaces the carboxylic acid with an ethyl ester and retains the chloromethyl group.
- Reactivity : The ester group enhances lipophilicity and alters hydrolysis kinetics compared to the carboxylic acid in the target compound.
- Applications : Serves as a precursor in peptide mimetics and prodrug design .
Substituent Effects on Reactivity and Stability
Toxicity and Handling
The amino and carboxylic acid groups may mitigate volatility, reducing inhalation risks compared to fully chlorinated ethers.
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